molecular formula C7H11N3 B11773724 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine

Cat. No.: B11773724
M. Wt: 137.18 g/mol
InChI Key: IUWQKKXSWXHIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyclic ketones or aldehydes, followed by reduction and cyclization steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
  • 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride
  • 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid sulfate

Uniqueness

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-4-amine

InChI

InChI=1S/C7H11N3/c8-5-2-1-3-6-7(5)10-4-9-6/h4-5H,1-3,8H2,(H,9,10)

InChI Key

IUWQKKXSWXHIBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC=N2)N

Origin of Product

United States

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